N-Desmethyl Topotecan

Descripción

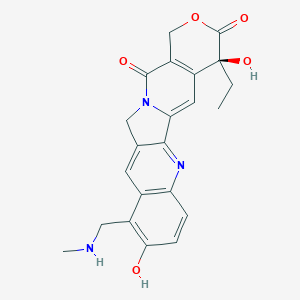

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(19S)-19-ethyl-7,19-dihydroxy-8-(methylaminomethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5/c1-3-22(29)15-7-17-19-11(9-25(17)20(27)14(15)10-30-21(22)28)6-12-13(8-23-2)18(26)5-4-16(12)24-19/h4-7,23,26,29H,3,8-10H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUJOGCYOWLZFL-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433015 | |

| Record name | N-Desmethyl Topotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190710-79-3 | |

| Record name | N-Desmethyl topotecan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190710793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyl Topotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYL TOPOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H911D604G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of Topotecan to N Desmethyl Topotecan

Overview of Topotecan (B1662842) Metabolism in Biological Systems

The primary route of clearance for topotecan involves the hydrolysis of its lactone ring. europa.eueuropa.eueuropa.eu Metabolism accounts for less than 10% of the total elimination of topotecan. europa.eufda.gov.phhpra.ieeuropa.euhpra.ie

pH-Dependent Hydrolysis of the Lactone Moiety

Topotecan's chemical structure contains a lactone ring that is subject to reversible, pH-dependent hydrolysis. drugbank.compfizermedical.comhemonc.org The pharmacologically active form of the drug is the lactone moiety. drugbank.comhemonc.org At an acidic pH of 4 or lower, the lactone form is exclusively present. pfizermedical.comhemonc.orgcancercareontario.ca This equilibrium is crucial for the drug's activity.

Formation of the Ring-Opened Hydroxy-Acid Form

At physiological pH, the equilibrium shifts to favor the formation of the inactive, ring-opened hydroxy-acid form. pfizermedical.comhemonc.orgcancercareontario.capharmacology2000.comcancercareontario.ca This conversion means that a significant portion of topotecan in the body exists in an inactive state. pharmacology2000.com

N-Demethylation as a Primary Metabolic Route

A notable metabolic pathway for topotecan is N-demethylation, resulting in the formation of N-Desmethyl Topotecan. fda.gov.phhemonc.orgcancercareontario.cacancercareontario.caeuropa.eu This metabolite has been detected in plasma, urine, and feces. europa.eufda.gov.phhpra.ieeuropa.euhpra.ieeuropa.eu The mean metabolite-to-parent area under the curve (AUC) ratio for this compound is less than 10% for both total topotecan and its lactone form. fda.gov.phhpra.ieeuropa.euhpra.ieeuropa.eu

Identification in Human Liver Microsomes

In vitro studies utilizing human liver microsomes have been instrumental in identifying the N-demethylation pathway. fda.gov.phhpra.iehemonc.orgeuropa.eunih.gov These studies have shown the formation of small quantities of this compound, confirming the liver as a site of this metabolic conversion. europa.eueuropa.eueuropa.eueuropa.euhpra.ieeuropa.eu

Role of Cytochrome P450 Enzymes in N-Demethylation

The N-demethylation of topotecan is carried out by the cytochrome P450 (CYP) enzyme system. cancercareontario.cacancercareontario.ca While specific isozymes responsible for this reaction have been investigated, in vitro studies have shown that topotecan does not significantly inhibit major human P450 enzymes such as CYP1A2, CYP2A6, CYP2C8/9, CYP2C19, CYP2D6, CYP2E, CYP3A, or CYP4A. fda.gov.phhpra.ieeuropa.eu

In Vitro Studies on this compound Formation Rate

In vitro experiments with human liver microsomes indicate that topotecan is metabolized to an N-demethylated metabolite. hemonc.orgnih.gov The mean ratio of this metabolite to the parent compound's AUC was found to be approximately 3% for both total topotecan and the topotecan lactone form following intravenous administration. pfizermedical.comhemonc.orgnih.govpfizer.com

Data on Topotecan Metabolism and this compound Formation

| Parameter | Finding | Source |

| Primary Clearance Route | Hydrolysis of the lactone ring to the ring-opened carboxylate. | europa.eueuropa.eueuropa.eufda.gov.ph |

| Metabolic Elimination | Accounts for <10% of total topotecan elimination. | europa.eufda.gov.phhpra.ieeuropa.euhpra.ie |

| Active Form | Lactone moiety, exclusively present at pH ≤ 4. | pfizermedical.comhemonc.orgcancercareontario.ca |

| Inactive Form | Ring-opened hydroxy-acid form, predominates at physiological pH. | pfizermedical.comhemonc.orgcancercareontario.capharmacology2000.comcancercareontario.ca |

| This compound Detection | Found in urine, plasma, and feces. | europa.eufda.gov.phhpra.ieeuropa.euhpra.ieeuropa.eu |

| Metabolite to Parent AUC Ratio | <10% for both total topotecan and topotecan lactone. | fda.gov.phhpra.ieeuropa.euhpra.ieeuropa.eu |

| In Vitro N-Demethylation | Observed in human liver microsomes. | fda.gov.phhpra.iehemonc.orgeuropa.eunih.gov |

| CYP Enzyme Interaction | Topotecan does not inhibit major CYP450 enzymes in vitro. | fda.gov.phhpra.ieeuropa.eu |

| In Vitro Formation Rate | Mean metabolite:parent AUC ratio of ~3%. | pfizermedical.comhemonc.orgnih.govpfizer.com |

Further Metabolism of this compound

Following the initial biotransformation of topotecan to its primary metabolite, this compound, this compound undergoes further metabolic processes. These subsequent pathways primarily involve conjugation reactions, leading to the formation of more water-soluble compounds that can be more readily eliminated from the body.

O-Glucuronidation of this compound

A significant pathway in the further metabolism of this compound is O-glucuronidation. hemonc.orgeuropa.eueuropa.eueuropa.euhpra.ie This process involves the enzymatic addition of a glucuronic acid moiety to the this compound molecule, forming this compound-O-glucuronide. hemonc.orgnih.govfda.gov This metabolite, along with topotecan-O-glucuronide, has been identified in the urine of patients treated with topotecan. hemonc.orgeuropa.eueuropa.eueuropa.euhpra.ienih.govfda.govpfizermedical.com

The identification of these glucuronide metabolites was first reported after observation of an additional peak during the analysis of clinical urine samples via high-performance liquid chromatography (HPLC). nih.gov Mass spectrometry, along with chromatographic retention data and fluorescence characteristics, confirmed the presence of both topotecan-O-glucuronide and this compound-O-glucuronide. nih.gov

The extent of this metabolic pathway appears to be relatively minor in terms of the total administered dose of the parent drug. Studies have quantified the urinary excretion of these glucuronidated metabolites.

| Metabolite | Maximal Concentration in 24h Urine Sample (relative to topotecan concentration) | Urinary Excretion (% of administered topotecan dose) |

| This compound-O-glucuronide | ~3.5% | <2% |

| Topotecan-O-glucuronide | ~10% | <2% |

This table presents data on the urinary excretion of glucuronide metabolites of topotecan and this compound. Data is sourced from multiple studies. nih.govfda.gov

The formation of this compound-O-glucuronide represents a detoxification pathway, as the addition of the glucuronic acid group increases the polarity and water solubility of the compound, facilitating its renal excretion.

Identification of Other Potential Metabolites

While this compound itself is the primary metabolite of topotecan, and its subsequent O-glucuronidation is a known metabolic step, the identification of other direct metabolites of this compound is not extensively detailed in the reviewed literature. scialert.netcancercareontario.ca The primary focus of metabolic studies on topotecan has been on the formation of this compound and the glucuronidation of both the parent drug and this primary metabolite. hemonc.orgeuropa.eueuropa.eueuropa.euhpra.ie

In vitro studies using human liver microsomes have been instrumental in identifying the N-demethylation pathway leading to this compound. hemonc.orghpra.ie However, these studies primarily focus on the initial metabolic step from topotecan.

Research conducted on hormone-independent human prostate carcinoma cell lines (DU-145 and PC-3) detected an intracellular metabolite of topotecan that was dependent on the cells' cytochrome P450 isoenzyme content. nih.gov While this study identified a novel biotransformation product, it did not definitively identify its structure or confirm if it was a metabolite of this compound. nih.gov The formation of this metabolite was correlated with the expression of CYP3A, CYP2B, CYP2D, and CYP2E isoenzymes. nih.gov

Further investigation is required to fully elucidate all metabolic pathways involving this compound and to identify any additional, currently unknown, metabolites.

Pharmacokinetic Profile of N Desmethyl Topotecan

Absorption and Distribution Dynamics

Following the administration of topotecan (B1662842), N-Desmethyl topotecan is formed and distributed throughout the body.

Appearance in Plasma Following Topotecan Administration

After intravenous administration of topotecan, the N-desmethyl metabolite is detectable in plasma. researchgate.net Studies have shown that N-desmethyltopotecan appears in the plasma after the cessation of a 30-minute topotecan infusion, with a lag time of approximately 0.58 ± 0.24 hours. researchgate.net The maximal plasma concentrations of the metabolite are reached at about 3.4 ± 1.0 hours after the infusion. researchgate.net

Distribution in Biological Fluids (Urine, Feces, Plasma)

This compound is found in various biological fluids, including urine, feces, and plasma. europa.eueuropa.eueuropa.eu Research indicates that after intravenous administration of topotecan, a mean of 3.1% ± 1.0% of the administered dose is excreted in the urine as this compound. fda.govhemonc.org In studies involving oral administration of topotecan, approximately 2% of the dose was excreted as this compound in the urine. novartis.com

Fecal elimination is another route for the excretion of this metabolite. Following intravenous topotecan, fecal elimination of this compound has been measured at 1.7% ± 0.6% of the administered dose. fda.govhemonc.orgdrugbank.compfizer.com Similarly, after oral administration, fecal elimination of this compound accounted for 1.5% of the dose. europa.eunovartis.com

Plasma Concentration Ratios (Metabolite:Parent Drug)

The concentration of this compound in the plasma is relatively low compared to the parent drug, topotecan. The mean metabolite to parent drug area under the curve (AUC) ratio for both total topotecan and topotecan lactone has been reported to be less than 10%. europa.eueuropa.eueuropa.eu More specifically, some studies have indicated this ratio to be around 3%. fda.govhemonc.orgpfizermedical.comfda.gov In one study, the maximal plasma concentration of the N-desmethyl metabolite (both lactone and its ring-opened hydroxycarboxylate form) was found to be about 0.7% of the maximal total topotecan concentration. nih.gov

Elimination and Excretion Pathways

The body eliminates this compound through renal and fecal excretion.

Renal Excretion of this compound

Renal clearance is a significant pathway for the elimination of this compound. Following intravenous administration of topotecan, studies have shown that approximately 3% of the administered dose is excreted in the urine as this compound. europa.eueuropa.eupfizermedical.com Some studies report a slightly higher range of 1-4% of the delivered dose being excreted in the urine as the metabolite. nih.gov After oral administration of topotecan, about 2% of the dose is excreted as this compound in the urine. novartis.com

Fecal Elimination of this compound

Fecal excretion also plays a role in the elimination of this compound. Following intravenous administration of topotecan, approximately 1.7% of the dose is eliminated in the feces as this compound. europa.eueuropa.eueuropa.eudrugbank.compfizer.com Similarly, after oral administration, fecal elimination of the N-desmethyl metabolite is about 1.5%. europa.eunovartis.com

Data Tables

Table 1: Excretion of this compound Following Topotecan Administration

| Route of Administration | Biological Fluid | Percentage of Administered Dose Excreted as this compound | Reference |

| Intravenous | Urine | 3.1% ± 1.0% | fda.govhemonc.org |

| Intravenous | Urine | ~3% | europa.eueuropa.eupfizermedical.com |

| Intravenous | Urine | 1-4% | nih.gov |

| Oral | Urine | ~2% | novartis.com |

| Intravenous | Feces | 1.7% ± 0.6% | fda.govhemonc.orgdrugbank.compfizer.com |

| Intravenous | Feces | ~1.7% | europa.eueuropa.eueuropa.eu |

| Oral | Feces | 1.5% | europa.eunovartis.com |

Table 2: Plasma Concentration Ratio of this compound to Topotecan

| Parameter | Ratio (Metabolite:Parent Drug) | Reference |

| Mean AUC Ratio (Total Topotecan) | <10% | europa.eueuropa.eueuropa.eu |

| Mean AUC Ratio (Total Topotecan and Topotecan Lactone) | ~3% | fda.govhemonc.orgpfizermedical.comfda.gov |

| Maximal Plasma Concentration Ratio (Total Forms) | ~0.7% | nih.gov |

Contribution of N-Desmethyl Metabolite to Total Drug-Related Material

Specifically, about 3% of the administered dose is excreted as this compound in the urine, while approximately 1.7% is eliminated through fecal excretion. europa.eueuropa.eumims.com The mean area under the plasma concentration-time curve (AUC) ratio of the N-desmethyl metabolite to the parent compound, topotecan, is less than 10% for both total topotecan and its active lactone form. europa.euhpra.ieeuropa.eu Furthermore, O-glucuronide conjugates of both topotecan and this compound have been identified in the urine, but these account for less than 2% of the administered dose. europa.eucdsco.gov.infda.gov

| Excretion Pathway | Percentage of Administered Dose |

| This compound | |

| Urine | ~3% europa.eueuropa.eumims.com |

| Feces | ~1.7% europa.eueuropa.eumims.com |

| Total Topotecan | |

| Urine | ~51% europa.eunps.org.aueuropa.eu |

| Feces | ~18% europa.eunps.org.aueuropa.eu |

| O-Glucuronide Metabolites | |

| Urine | <2% europa.eucdsco.gov.infda.gov |

Factors Influencing this compound Disposition

Several physiological factors can influence the disposition and clearance of this compound, along with its parent drug, topotecan. These include renal and hepatic function, as well as age and gender.

Impact of Renal Impairment on Topotecan and Metabolite Clearance

Renal impairment significantly affects the clearance of topotecan and, by extension, its metabolites. In patients with mild renal impairment, defined as a creatinine (B1669602) clearance (CrCl) of 40 to 60 mL/min, the plasma clearance of topotecan is reduced to approximately 67% of that observed in patients with normal renal function. hemonc.orgfda.govfda.gov This reduction in clearance is even more pronounced in patients with moderate renal impairment (CrCl 20 to 39 mL/min), where topotecan plasma clearance is decreased to about 34% of the normal value. hemonc.orgeuropa.eufda.gov The half-life of topotecan is also prolonged in these patients, increasing from a mean of 1.9 hours to 4.9 hours in those with moderate renal impairment. europa.eu

While specific data on the clearance of this compound in the context of renal impairment is limited, the primary role of renal excretion for topotecan suggests that the clearance of its metabolites would also be affected. hemonc.orgfda.gov

| Renal Function | Topotecan Plasma Clearance (Compared to Normal) | Topotecan Half-Life |

| Mild Impairment (CrCl 40-60 mL/min) | ~67% hemonc.orgfda.govfda.gov | Increased by 14% europa.eu |

| Moderate Impairment (CrCl 20-39 mL/min) | ~34% hemonc.orgeuropa.eufda.gov | Increased from 1.9 to 4.9 hours europa.eu |

Influence of Hepatic Impairment on Topotecan and Metabolite Clearance

Hepatic impairment also influences the pharmacokinetics of topotecan. In patients with hepatic impairment, characterized by serum bilirubin (B190676) levels between 1.5 and 10 mg/dL, the plasma clearance of topotecan is reduced to approximately 67% of that in patients with normal liver function. europa.euhemonc.orgeuropa.eu This leads to a roughly 30% increase in the half-life of topotecan. europa.eueuropa.eu However, the plasma clearance of total topotecan (both the active lactone and inactive carboxylate forms) is only decreased by about 10% in this patient population. europa.eueuropa.euhpra.ie

Although in vitro studies indicate that this compound is formed in the liver, the impact of hepatic impairment on the clearance of this specific metabolite is not extensively detailed in the available literature. europa.eucancercareontario.ca

Age and Gender Related Pharmacokinetic Variability

Regarding age, population pharmacokinetic analyses have not identified age as a significant factor affecting topotecan clearance. hemonc.orgeuropa.eufda.gov However, decreased renal function, which is more common in the elderly, is a more critical determinant of topotecan clearance. fda.govfda.gov There is no specific information available regarding the influence of age and gender on the pharmacokinetics of this compound. pfizermedical.com

Pharmacological and Biological Activity of N Desmethyl Topotecan

Comparative Activity with Parent Topotecan (B1662842)

In Vitro Cell-Based Assay Results

In vitro studies using cell-based assays have demonstrated that N-desmethyl topotecan possesses anti-tumor activity. However, its potency is generally observed to be similar to or less than that of the parent compound, topotecan. europa.eueuropa.eu The mean metabolite-to-parent area under the curve (AUC) ratio for both total topotecan and the active lactone form is less than 10%, indicating significantly lower systemic exposure of the metabolite compared to the parent drug. europa.eueuropa.eu

| Compound | Relative In Vitro Activity | Mean Metabolite:Parent AUC Ratio (Total) | Mean Metabolite:Parent AUC Ratio (Lactone) |

|---|---|---|---|

| This compound | Similar or less active than Topotecan | <10% | <10% |

| Topotecan | - | - | - |

Molecular Interactions and Mechanism of Action

The mechanism of action of this compound mirrors that of its parent compound, topotecan, centering on the inhibition of a critical nuclear enzyme, topoisomerase I.

Topoisomerase I Inhibition by this compound

Like topotecan, this compound functions as a topoisomerase I inhibitor. oncohemakey.com Topoisomerase I is an essential enzyme that alleviates torsional strain in DNA during critical cellular processes such as replication and transcription by creating transient single-strand breaks. europa.eueuropa.eupfizermedicalinformation.comeuropa.eu this compound intervenes in this process, leading to cytotoxic effects.

Formation of Topoisomerase I-DNA Ternary Complex

The inhibitory action of this compound involves its binding to the complex formed between topoisomerase I and DNA. oncohemakey.comeuropa.eupfizermedicalinformation.comeuropa.eudrugbank.com This binding stabilizes the "cleavable complex," an intermediate state where the DNA is cleaved, and the enzyme is covalently bound to the DNA strand. oncohemakey.comeuropa.eupfizermedicalinformation.comeuropa.eudrugbank.com By stabilizing this ternary complex, this compound prevents the re-ligation of the DNA strand, which is the final step in the normal catalytic cycle of topoisomerase I. europa.eupfizermedicalinformation.comeuropa.eudrugbank.com

Interference with DNA Replication and Transcription

The stabilization of the topoisomerase I-DNA complex by this compound has profound consequences for DNA metabolism. The persistent single-strand breaks and the stalled enzyme complexes interfere with the progression of replication forks and transcription machinery along the DNA template. oncohemakey.comeuropa.eupfizermedicalinformation.comeuropa.eudrugbank.comfda.gov This interference disrupts the normal processes of DNA synthesis and gene expression, which are vital for cell survival and proliferation.

Induction of DNA Single and Double-Strand Breaks

The cellular consequence of topoisomerase I inhibition by this compound is the induction of protein-associated DNA single-strand breaks. europa.eupfizermedicalinformation.comeuropa.eudrugbank.com While these single-strand breaks themselves can be cytotoxic, the collision of a replication fork with the stabilized ternary complex leads to the conversion of these single-strand breaks into more lethal double-strand breaks. europa.eupfizermedicalinformation.comeuropa.eudrugbank.com Mammalian cells have a limited capacity to repair these double-strand breaks, ultimately leading to cell cycle arrest and programmed cell death (apoptosis). drugbank.com

Role of Lactone Ring Form in Activity

The pharmacological activity of this compound, a principal metabolite of Topotecan, is critically dependent on the state of its lactone ring. scialert.netdrugbank.comfda.goveuropa.eu This structural feature undergoes a reversible, pH-dependent hydrolysis. scialert.netfda.goviiarjournals.org In acidic environments with a pH of 4 or lower, the closed lactone ring form is predominant. fda.goviiarjournals.org Conversely, at physiological pH, the equilibrium shifts to favor the open-ring hydroxy acid form, which is considered inactive or less active. europa.euoncohemakey.comfda.gov

The closed lactone ring is essential for the compound's mechanism of action, which involves the inhibition of topoisomerase I. scialert.neteuropa.eueuropa.eu this compound, in its active lactone configuration, binds to the covalent complex formed between topoisomerase I and DNA. europa.eueuropa.eu This binding stabilizes the complex, preventing the re-ligation of the single-strand breaks created by the enzyme to relieve torsional strain during DNA replication. europa.eueuropa.eu The stabilization of this ternary complex is a key step that ultimately leads to the disruption of DNA replication and other cellular processes. oncohemakey.com

Molecular modeling analyses have indicated that both Topotecan and its metabolite, this compound, exist in the lactone ring form at low pH and the open ring acid form at high pH. scialert.net The necessity of the lactone form for stabilizing the topoisomerase I complex underscores its importance for the compound's anti-tumor activity. scialert.net Although this compound is considered to have similar or slightly less activity than its parent compound, Topotecan, its efficacy is still tied to the integrity of this lactone ring. oncohemakey.comeuropa.eueuropa.eueuropa.eu

Cellular Effects and Potential for Apoptosis Induction

The primary cellular effect of this compound, mirroring that of Topotecan, is the inhibition of DNA replication and RNA transcription. scialert.net This occurs through the stabilization of the cleavable complex between the nuclear enzyme topoisomerase I and DNA. scialert.neteuropa.eu Topoisomerase I's function is to relieve the torsional strain in DNA by creating reversible single-strand breaks. drugbank.com By binding to this enzyme-DNA complex, this compound prevents the re-ligation of these breaks. drugbank.compfizermedicalinformation.com

This interference with the normal function of topoisomerase I has significant downstream cellular consequences. The collision of the DNA replication machinery with the stabilized ternary complex (Topotecan-topoisomerase I-DNA) leads to the generation of lethal double-stranded DNA breaks. drugbank.comfda.gov Mammalian cells have limited capacity to efficiently repair these types of DNA lesions. drugbank.com

The accumulation of these irreparable double-strand breaks is a potent trigger for programmed cell death, or apoptosis. drugbank.comfda.gov The induction of apoptosis is therefore a key mechanism through which this compound exerts its cytotoxic effects. drugbank.com While the stabilization of the cleavable complex is essential, it is the subsequent events during DNA synthesis that lead to maximum toxicity and cell death. oncohemakey.com Molecular modeling studies have also suggested that the molecular surfaces of the open-ring form of this compound may have electron-deficient regions, making them susceptible to nucleophilic attacks which could contribute to cellular toxicity through DNA damage or compromising the cell's antioxidant status. scialert.net

Analytical Methodologies for N Desmethyl Topotecan Research

Development and Validation of Quantitative Assays

The development of robust quantitative assays is the cornerstone of N-Desmethyl Topotecan (B1662842) research. These assays must meet stringent validation criteria to ensure the reliability of the data generated in preclinical and clinical studies.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely used and sensitive method for the quantification of N-Desmethyl Topotecan in biological samples. nih.govsci-hub.se The inherent fluorescence of the camptothecin (B557342) class of compounds, including this compound, allows for highly specific and sensitive detection with minimal interference from endogenous plasma components. nih.gov

A validated HPLC-fluorescence detection method has been successfully used to determine the concentrations of both the lactone and total (lactone plus carboxylate) forms of Topotecan and this compound in plasma. nih.gov This method typically involves a reversed-phase column, such as an Agilent SB-C(18) column, maintained at an elevated temperature (e.g., 50°C) to ensure efficient separation. nih.gov The mobile phase often consists of a mixture of an organic solvent like methanol (B129727) and an aqueous buffer (e.g., potassium phosphate (B84403) and triethylamine) at a specific pH to control the separation and the equilibrium between the lactone and carboxylate forms. nih.gov Detection is achieved by setting the fluorescence detector to appropriate excitation and emission wavelengths, for instance, 376 nm and 530 nm, respectively, for this compound. nih.gov

The validation of these HPLC methods, in accordance with guidelines from bodies like the International Council for Harmonisation (ICH), ensures their linearity, accuracy, precision, and specificity. oup.com For this compound, standard curves have been shown to be linear over a concentration range of 0.10 to 8.0 ng/mL. nih.gov The precision of the assay is demonstrated by low relative standard deviations (%RSD) for within-day and between-day measurements, which have been reported to be ≤6.2% for this compound. nih.gov The accuracy is confirmed by the low percentage error, which has been documented to be between 0.0% and 3.7%. nih.gov

| Parameter | HPLC with Fluorescence Detection for this compound |

| Column | Agilent SB-C(18) reversed-phase analytical column nih.gov |

| Mobile Phase | Methanol-aqueous buffer (27:73, v/v) (75 mM potassium phosphate and 0.2% triethylamine, pH 6.5) nih.gov |

| Flow Rate | 0.8 mL/min nih.gov |

| Detection | Excitation: 376 nm, Emission: 530 nm nih.gov |

| Linearity Range | 0.10 to 8.0 ng/mL nih.gov |

| Precision (%RSD) | ≤6.2% nih.gov |

| Accuracy (% Error) | 0.0% to 3.7% nih.gov |

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled specificity and sensitivity for the identification and quantification of this compound. nih.gov This technique is instrumental in confirming the structure of metabolites isolated from biological samples. nih.govnih.gov The identification of this compound has been unequivocally confirmed by comparing its mass spectrometry data, HPLC retention time, and fluorescence characteristics with those of a synthetic reference standard. nih.gov

For quantitative analysis, LC-MS/MS methods are highly valued for their ability to measure very low concentrations of the analyte in complex matrices. While specific LC-MS/MS methods for this compound are less detailed in the public literature compared to its parent compound, the principles are directly applicable. These methods would involve optimizing the mass spectrometer to detect specific parent and daughter ion transitions for this compound, a technique known as Multiple Reaction Monitoring (MRM), which ensures high selectivity.

Sample Preparation Techniques for Biological Matrices

The analysis of this compound in biological matrices such as plasma and urine necessitates a sample preparation step to remove proteins and other interfering substances that could compromise the analytical column and the accuracy of the results.

Solid-Phase Extraction (SPE) is a robust and efficient technique for cleaning up and concentrating this compound from biological samples. nih.gov This method involves passing the liquid sample through a cartridge containing a solid adsorbent. The analyte of interest is retained on the solid phase while impurities are washed away. The purified analyte is then eluted with a small volume of a suitable solvent. SPE has been successfully used to isolate this compound from human urine for subsequent structural confirmation by HPLC and mass spectrometry. nih.gov

Plasma deproteinization is a simpler and faster alternative to SPE for preparing plasma samples for analysis. nih.govresearchgate.net This technique involves the precipitation of plasma proteins by adding a water-miscible organic solvent, such as methanol, or an acid. nih.govmdpi.com For the analysis of this compound, a common procedure involves adding cold methanol to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. nih.govresearchgate.net The resulting supernatant, containing the analyte, can then be directly injected into the HPLC system or further diluted as needed. nih.gov This method has been shown to be effective for the simultaneous determination of the lactone and total forms of both Topotecan and this compound. nih.govresearchgate.net

| Sample Preparation Technique | Description | Application in this compound Analysis |

| Solid-Phase Extraction (SPE) | A chromatographic technique used to extract, concentrate, and purify analytes from a solution by retaining them on a solid adsorbent. | Isolation of this compound from human urine for structural confirmation. nih.gov |

| Plasma Deproteinization | The removal of proteins from a biological sample, typically by precipitation with an organic solvent or acid. | Preparation of plasma samples for the quantification of lactone and total forms of this compound using HPLC. nih.govresearchgate.net |

Considerations for Lactone and Carboxylate Forms Quantification

A critical aspect of analyzing this compound is the pH-dependent equilibrium between its pharmacologically active lactone ring and its inactive open-ring carboxylate form. scialert.netnih.gov Accurate quantification of both forms is essential for a comprehensive understanding of the drug's pharmacokinetics and pharmacodynamics.

To measure the lactone form specifically, sample collection and preparation must be performed under conditions that prevent the hydrolysis of the lactone ring. This typically involves immediate cooling of blood samples after collection and maintaining an acidic pH during sample processing. nih.gov

For the determination of the total concentration (lactone + carboxylate), the sample is treated with an acid, such as phosphoric acid, to drive the equilibrium entirely towards the lactone form before analysis. nih.govresearchgate.net The difference between the total concentration and the lactone concentration then provides the concentration of the carboxylate form. Analytical methods, such as the HPLC-fluorescence method described, have been successfully validated to measure both forms with high precision and accuracy, ensuring no significant on-column conversion between the two forms occurs during the analysis. nih.gov

Reference Standards and Traceability in Analytical Research

The accuracy and reliability of any analytical research concerning the compound this compound are fundamentally dependent on the quality of the reference standards used. These standards are crucial for method development, validation, instrument calibration, and quality control, ensuring that measurement results are consistent, comparable, and accurate. aroscientific.com

Reference standards for this compound are commercially available from various specialized suppliers and are essential for both qualitative and quantitative analysis. biomall.inlgcstandards.com These materials are typically highly purified and well-characterized substances that serve as a benchmark against which analytical samples are compared. alpharesources.com The availability of these standards is critical for applications such as Abbreviated New Drug Application (ANDA) filings, where the identification and quantification of metabolites and impurities of the parent drug, Topotecan, are required by regulatory bodies. synzeal.comclearsynth.com

Suppliers often provide a comprehensive Certificate of Analysis (CoA) with the reference standard. synzeal.com This document contains vital information confirming the identity and purity of the compound and is essential for establishing a traceable chain of custody and quality.

Table 1: Physicochemical Properties of this compound Reference Standard

| Property | Value | Source(s) |

| Chemical Name | (S)-4-ethyl-4,9-dihydroxy-10-((methylamino)methyl)-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione | synzeal.comclearsynth.com |

| CAS Number | 190710-79-3 | clearsynth.compharmaffiliates.comaxios-research.com |

| Molecular Formula | C₂₂H₂₁N₃O₅ | clearsynth.compharmaffiliates.comlgcstandards.com |

| Molecular Weight | 407.42 g/mol | clearsynth.compharmaffiliates.com |

The concept of traceability is paramount in analytical research. It ensures that the measurement result can be related to a stated reference, usually a national or international standard, through an unbroken and documented chain of comparisons, all having stated uncertainties. alpharesources.comlabmanager.com For chemical measurements, this often involves Certified Reference Materials (CRMs). A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. alpharesources.comlabmanager.com

The use of CRMs produced by accredited reference material producers (e.g., under ISO 17034) provides a high level of confidence and is often a requirement for laboratories accredited to standards such as ISO/IEC 17025. aroscientific.com These CRMs ensure that the analytical methods used for this compound are accurate and that the results are reliable and defensible. labmanager.comveeprho.com

Detailed research findings from analytical method validation studies highlight the practical application of these reference standards. For instance, in the development of a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Topotecan and this compound, reference standards were indispensable for constructing calibration curves and for assessing the method's precision and accuracy. nih.gov

Table 2: Summary of HPLC Method Validation Data Using this compound (NDS) Reference Standard

| Parameter | This compound (NDS) |

| Calibration Curve Range | 0.10 to 8.0 ng/mL |

| Within-Day Precision (% RSD) | ≤6.2% |

| Between-Day Precision (% RSD) | ≤6.2% |

| Within-Day Accuracy (% Error) | 1.6% to 3.1% |

| Between-Day Accuracy (% Error) | 0.0% to 3.7% |

| Data sourced from a study on the determination of plasma topotecan and its metabolite this compound. nih.gov |

This data demonstrates the low variability and high accuracy of the analytical method, a direct result of using a well-characterized reference standard for calibration and quality control checks. nih.gov

Furthermore, in quantitative bioanalytical methods, such as those using mass spectrometry, isotopically labeled internal standards are often employed to improve precision and accuracy. For this compound, a deuterated version, this compound-d3, is available as a reference standard. pharmaffiliates.commedchemexpress.com This internal standard mimics the chemical and physical behavior of the analyte during sample preparation and analysis but is distinguishable by its mass, allowing for more accurate quantification.

Preclinical and Translational Research on N Desmethyl Topotecan

In Vitro Studies on Cellular Toxicity

In vitro studies have been instrumental in elucidating the mechanisms by which N-desmethyl topotecan (B1662842) exerts its cytotoxic effects at the cellular level.

Glutathione (B108866) Depletion and Oxidative Stress

Molecular modeling analyses suggest that N-desmethyl topotecan possesses the potential to induce cellular toxicity through the depletion of glutathione, a key antioxidant. scialert.net The molecular structure of this compound contains electron-deficient regions, making it susceptible to nucleophilic attack by molecules like glutathione. scialert.net This interaction can lead to the depletion of cellular glutathione stores, thereby inducing oxidative stress and contributing to cellular toxicity. scialert.net Studies on the parent compound, topotecan, have shown that its oxidation can generate a radical that reacts with glutathione, leading to its depletion and the formation of reactive oxygen species (ROS). researchgate.netfrontiersin.org This process of oxidative stress is considered a potential alternative mechanism for its cytotoxic effects. nih.govbibliotekanauki.pl

DNA Damage Potential

The chemical structure of this compound suggests it can cause DNA damage. scialert.net Similar to its effect on glutathione, the electron-deficient areas on the molecular surface of this compound make it prone to attack by nucleobases in DNA, which can result in DNA damage. scialert.net The parent compound, topotecan, is a known topoisomerase I inhibitor that stabilizes the complex between the enzyme and DNA, leading to double-strand DNA breaks and cell death. researchgate.netnih.gov Molecular modeling indicates that this compound is kinetically labile, suggesting that its adverse reactions, including DNA damage, are likely to be significant. scialert.net

In Vivo Animal Model Studies

Animal models have provided valuable insights into the in vivo behavior of this compound, including its excretion and ability to cross the blood-brain barrier.

Excretion of N-Desmethyl Derivatives in Animal Models (e.g., Rats, Dogs)

Studies in rats and dogs have demonstrated the excretion of this compound. Following intravenous administration of topotecan, the N-desmethyl derivative, along with the inactive carboxylate form, accounted for 4% of the dose in the excreta of rats and 17% in dogs. europa.eu In rats administered topotecan orally, approximately 2% of the dose was excreted in the urine as this compound, and 1.5% was eliminated in the feces as the same metabolite. novartis.com Following intravenous administration in rats, about 3% of the dose was excreted in the urine as this compound, with 1.7% eliminated in the feces. pfizer.comfda.gov

Below is a data table summarizing the excretion of this compound in animal models.

| Animal Model | Route of Administration | Percentage of Dose Excreted as this compound | Source |

| Rat | Intravenous | 4% (in total excreta) | europa.eu |

| Dog | Intravenous | 17% (in total excreta) | europa.eu |

| Rat | Oral | 2% (urine), 1.5% (feces) | novartis.com |

| Rat | Intravenous | ~3% (urine), 1.7% (feces) | pfizer.comfda.gov |

Brain Kinetics and Blood-Brain Barrier Permeability

While topotecan is known to cross the blood-brain barrier, its penetration is considered suboptimal. nih.govresearchgate.netnih.gov Pharmacokinetic data from studies in rats have shown that the peak concentration of topotecan in the brain's extracellular fluid is significantly lower than in the blood. nih.govresearchgate.netnih.gov Research has explored methods to enhance its delivery to the brain. Studies using high-intensity focused ultrasound (HIFU) with microbubbles have demonstrated a significant increase in the brain uptake of [¹¹C] topotecan in mice. nih.govresearchgate.netnih.gov This technique was shown to increase the volume of distribution and decrease the clearance of the tracer in the brain, suggesting its potential to improve the therapeutic window for intracranial malignancies. nih.govresearchgate.netnih.gov

Pharmacokinetic-Pharmacodynamic Relationships

The relationship between the concentration of this compound and its pharmacological effects is a critical area of research. Hepatic N-demethylation is the process by which topotecan is converted to this compound. nih.gov The metabolite-to-parent area under the curve (AUC) ratio for this compound is relatively low, at about 3% for both total topotecan and its lactone form after intravenous administration. pfizer.com

In a study involving patients with small cell lung cancer receiving continuous low-dose topotecan infusion, the percentage of the administered dose excreted in the urine over 24 hours was 1.2% for this compound. nih.gov This study also found a significant relationship between the steady-state concentration of total topotecan and the percentage decrease in platelets. nih.gov While topotecan undergoes some metabolism to N-desmethyl-topotecan and other metabolites, these are not major pathways of elimination, with renal clearance being the primary route. nih.gov

Drug Interactions and N Desmethyl Topotecan Disposition

Influence of Concomitant Medications on Topotecan (B1662842) Metabolism to N-Desmethyl Topotecan

Clinical data suggest that agents known to induce hepatic CYP enzymes can enhance the clearance of topotecan. oncohemakey.com This effect has been noted particularly in pediatric patients receiving concomitant treatment with enzyme-inducing anticonvulsants like phenobarbital (B1680315) and phenytoin (B1677684), or corticosteroids such as dexamethasone (B1670325). oncohemakey.comaacrjournals.org For instance, CYP3A4 inducers like rifampin can decrease the plasma levels of topotecan. patsnap.com

Conversely, a more complex interaction was observed with the co-administration of phenytoin. While it increased the clearance of the parent drug, topotecan, it simultaneously led to a significant increase in the plasma area under the curve (AUC) of this compound. nih.gov This suggests that phenytoin may specifically induce the metabolic pathway responsible for N-demethylation. nih.gov

Inhibitors of efflux transporters, for which topotecan is a substrate, also play a role in its disposition and, consequently, its availability for metabolism. Topotecan is transported by both P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). europa.eufda.govdovepress.com Co-administration of oral topotecan with inhibitors of these transporters can increase topotecan exposure. For example, cyclosporine A, an inhibitor of ABCB1, ABCC1, and CYP3A4, increased topotecan exposure two- to three-fold. europa.eufda.gov Similarly, elacridar, a dual inhibitor of ABCB1 and ABCG2, increased topotecan exposure approximately 2.5-fold. fda.govnovartis.com While these interactions directly affect the parent drug, the increased systemic exposure could theoretically lead to greater substrate availability for metabolism to this compound.

| Concomitant Medication/Class | Primary Mechanism | Effect on Topotecan | Effect on this compound Formation | Reference |

|---|---|---|---|---|

| Phenytoin, Phenobarbital, Dexamethasone | CYP450 Enzyme Induction | Increased Clearance | Increased Formation (demonstrated with Phenytoin) | oncohemakey.comaacrjournals.orgnih.gov |

| Rifampin | CYP3A4 Induction | Decreased Plasma Levels | Presumably Decreased | patsnap.com |

| Cyclosporine A, Elacridar | Inhibition of ABCB1/ABCG2 Transporters | Increased Exposure (AUC) | Potentially Increased Availability for Metabolism | europa.eufda.govnovartis.com |

| Terfenadine | Not Specified | Reduced Clearance | Not Specified | aacrjournals.org |

Impact of this compound on Drug Metabolism Enzymes

While the influence of other drugs on this compound formation is documented, there is limited specific information regarding the impact of this compound itself on drug metabolism enzymes. The available research has primarily focused on the parent compound, topotecan.

Multiple in vitro studies have been conducted to evaluate topotecan's potential to inhibit various human cytochrome P450 isoenzymes. These investigations consistently indicate that topotecan does not alter the activity of CYP1A2, CYP2A6, CYP2C8/9, CYP2C19, CYP2D6, CYP2E, CYP3A, or CYP4A at clinically relevant concentrations. fda.govfda.govdrugs.comfda.govhemonc.org Furthermore, topotecan does not appear to inhibit dihydropyrimidine (B8664642) dehydrogenase. fda.govfda.govfda.gov In vivo, the co-administration of granisetron, ondansetron, morphine, or corticosteroids did not show a significant effect on the pharmacokinetics of total topotecan, supporting the in vitro findings of a low potential for enzyme inhibition. europa.eu

Although this compound has been shown to possess pharmacological activity similar to or less than the parent compound, specific studies detailing its inhibitory or inductive effects on the CYP450 system or other metabolic enzymes are not extensively reported in the literature. europa.eueuropa.eu

Case Studies and Clinical Observations of Altered Disposition

Clinical observations, particularly in pediatric oncology, have provided valuable insights into the altered disposition of topotecan and this compound. The most detailed account comes from a case study of a 5-year-old child with medulloblastoma who was treated with topotecan, both with and without the concurrent administration of the anticonvulsant phenytoin. nih.gov

In this case, pharmacokinetic parameters were measured during two separate courses of topotecan therapy. The co-administration of phenytoin, a known enzyme inducer, markedly altered the disposition of both the parent drug and its metabolite. nih.gov Phenytoin increased the clearance of both the active lactone form and the total topotecan. nih.gov Despite the enhanced clearance of the parent drug, the exposure to the this compound metabolite, as measured by the plasma AUC, more than doubled. nih.gov This case provides the first direct evidence documenting the altered disposition of both topotecan and this compound when co-administered with phenytoin, suggesting that the anticonvulsant induces the hepatic metabolism pathway leading to the N-desmethyl metabolite. nih.gov The study also noted that this compound was able to penetrate the cerebrospinal fluid. nih.gov

| Pharmacokinetic Parameter | Topotecan without Phenytoin | Topotecan with Phenytoin | Change |

|---|---|---|---|

| Topotecan Lactone Clearance (L/h/m²) | 43.4 ± 1.9 | 62.9 ± 6.4 | Increased |

| Total Topotecan Clearance (L/h/m²) | 20.8 ± 2.8 | 30.6 ± 4.1 | Increased |

| Total this compound AUC (ng/ml x h) | 7.5 ± 0.68 | 16.3 ± 0.53 | Increased (~2.2-fold) |

Broader clinical observations support these findings, indicating that topotecan clearance is generally enhanced in pediatric patients who are also receiving CYP-inducing agents like dexamethasone and phenobarbital. oncohemakey.comaacrjournals.org In contrast, one observation noted that the antihistamine terfenadine, a known CYP3A4 inhibitor, reduced topotecan clearance, though the effect on this compound was not specified. aacrjournals.org The N-desmethyl metabolite, along with its glucuronidated form, has been consistently identified in the plasma, urine, and feces of patients, although typically at low concentrations relative to the parent compound. aacrjournals.orgnih.goveuropa.eu

Future Directions and Research Gaps in N Desmethyl Topotecan Studies

Elucidation of Specific Enzymes Involved in N-Demethylation

The metabolic conversion of Topotecan (B1662842) to N-Desmethyl Topotecan occurs primarily through N-demethylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver. bioline.org.brnih.gov However, this is considered a minor metabolic pathway for Topotecan elimination. europa.euhpra.ieeuropa.eu In vitro studies using human liver microsomes have confirmed the formation of N-demethylated Topotecan, although in small quantities. hpra.ieeuropa.eueuropa.eu

While the precise enzymatic contributors are not fully elucidated, evidence points towards the involvement of the CYP3A subfamily. bioline.org.brnih.gov Studies have shown that co-administration of Topotecan with drugs known to induce CYP enzymes, such as the anticonvulsant phenytoin (B1677684), can alter the disposition of both Topotecan and this compound. aacrjournals.orgnih.gov In one case study, phenytoin co-administration increased the clearance of Topotecan and significantly raised the plasma area under the curve (AUC) of this compound, which strongly suggests the involvement of inducible hepatic CYP enzymes in the N-demethylation process. nih.gov Despite this, in vitro studies have shown that Topotecan itself does not significantly inhibit various human P450 enzymes, including CYP3A4. hpra.ieeuropa.eueuropa.eu Further research is needed to definitively identify all the specific CYP isoforms responsible for this metabolic step and to understand the genetic and environmental factors that may influence their activity. acs.orgnih.gov

Comprehensive Pharmacodynamic Characterization of this compound

This compound has been identified and quantified in human plasma, urine, and feces. europa.eunih.gov Like its parent compound, it exists in a pH-dependent equilibrium between a pharmacologically active lactone form and an inactive open-ring hydroxy-acid form. scialert.netoncohemakey.com The maximal concentrations of the metabolite detected in human plasma are relatively low; in one study, the peak plasma concentration of total this compound was only about 0.7% of the peak total Topotecan concentration. nih.gov Similarly, the mean metabolite-to-parent AUC ratio has been reported to be less than 10%. europa.euhpra.ieeuropa.eueuropa.eu

Investigation of this compound's Role in Topotecan Efficacy and Resistance Mechanisms

The role of this compound in drug resistance mechanisms is also not well established. Research into resistance to camptothecins like Topotecan has largely focused on other mechanisms, such as alterations in the topoisomerase I enzyme or the overexpression of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), also known as MXR. aacrjournals.org There is currently no direct evidence to suggest that the formation or activity of this compound is a significant factor in the development of clinical resistance to Topotecan.

Development of Advanced Analytical Techniques for Low Concentration Detection

The characteristically low concentrations of this compound in biological matrices necessitate highly sensitive analytical methods for its accurate quantification. nih.gov High-performance liquid chromatography (HPLC) with fluorometric detection has been a cornerstone technique, enabling the simultaneous determination of Topotecan and this compound in human plasma, urine, and feces. nih.govnih.gov These methods are sensitive enough to measure both the active lactone and total (lactone plus carboxylate) forms of the compounds. nih.gov

Researchers have developed and validated HPLC methods with detection limits for this compound as low as 0.10 ng/mL in plasma. nih.gov The sample preparation for these analyses typically involves protein precipitation with methanol (B129727), followed by specific dilution steps to stabilize either the lactone form or convert the total drug to the lactone form for measurement. nih.govnih.gov More recently, Ultra-Performance Liquid Chromatography (UPLC) methods have been developed, offering advantages such as increased sensitivity, shorter run times (e.g., 4 minutes), and reduced solvent consumption, making it a superior tool for high-throughput analysis. nih.govresearchgate.net The use of deuterium-labeled compounds, such as this compound-d3, as internal standards in these chromatographic methods can further enhance accuracy and reproducibility. medchemexpress.com

| Technique | Matrix | Detection Method | Reported Lower Limit of Quantification (LLOQ) | Source |

|---|---|---|---|---|

| HPLC | Plasma, Urine, Feces | Fluorometric | Not specified, but described as "sensitive" | nih.gov |

| HPLC | Plasma | Fluorometric | 0.10 ng/mL | nih.gov |

| UPLC | Bulk Drug, Injection | Photodiode Array (PDA) | 0.7131 µg/mL | researchgate.net |

Exploration of this compound as a Potential Therapeutic Target or Biomarker

The potential of this compound as a direct therapeutic target is limited by its status as a minor metabolite with lower or equivalent potency compared to Topotecan. europa.euhpra.ie Current research has not prioritized it as a standalone therapeutic agent.

However, its role as a potential biomarker holds more promise, albeit with significant research gaps remaining. Since its formation is mediated by hepatic enzymes, plasma concentrations of this compound could potentially serve as a biomarker for hepatic drug-metabolizing capacity or for identifying significant drug-drug interactions. nih.gov For example, monitoring the ratio of this compound to Topotecan could indicate the induction or inhibition of relevant CYP enzymes by co-administered medications. aacrjournals.org This could help in personalizing Topotecan therapy to avoid sub-optimal exposure to the parent drug. Furthermore, its confirmed penetration into the CSF could warrant exploratory studies of its concentration in this compartment as a potential biomarker in the treatment of central nervous system malignancies, though its clinical significance remains to be determined. nih.govresearchgate.net

Q & A

Q. What is the primary metabolic pathway responsible for the formation of N-Desmethyl Topotecan?

this compound is formed via hepatic metabolism of topotecan, primarily mediated by cytochrome P450 3A4 (CYP3A4). This metabolite accounts for <5% of the administered dose and is considered a minor metabolic product. Its formation is pH-dependent, with reversible hydrolysis of the lactone ring influencing the active and inactive forms of topotecan .

Q. How is this compound excreted from the body?

Approximately 3% of an intravenous topotecan dose is excreted as this compound in urine, while fecal elimination accounts for 1.7% ± 0.6% of the dose. Total recovery (parent drug + metabolite) over nine days averages 73% ± 2%, with renal excretion being the dominant route for the parent drug (51% ± 3%) .

Q. What analytical methods are used to quantify this compound in biological samples?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound. These methods must account for the metabolite’s low plasma concentrations (<3% of parent drug exposure) and instability at physiological pH .

Advanced Research Questions

Q. How do inter-individual variations in renal function impact the pharmacokinetics of this compound?

Reduced kidney function (e.g., eGFR < 60 mL/min/1.73 m²) decreases topotecan clearance, prolongs its half-life, and may increase systemic exposure to this compound. Renal tubular secretion contributes to elimination, necessitating dose adjustments in patients with kidney dysfunction. Pharmacokinetic studies show a 30–50% reduction in clearance in severe renal impairment .

Q. What contradictions exist in the reported excretion data for this compound across studies?

Discrepancies in urinary excretion percentages (e.g., 3% in IV vs. 2% in oral administration) arise from differences in administration routes, sample collection timelines, and analytical methodologies. For instance, fecal excretion varies between 1.7% (IV) and 1.5% (oral), reflecting pH-dependent hydrolysis and first-pass metabolism .

Q. What experimental designs are recommended to study the pharmacodynamic significance of this compound?

Preclinical studies should use human tumor xenograft models with paired pharmacokinetic-pharmacodynamic (PK-PD) analyses. Zamboni et al. (1998a) demonstrated that tumor response correlates with systemic topotecan exposure, but similar studies for this compound require metabolite-specific dosing and sensitive bioanalytical assays .

Q. How do drug-drug interactions affect this compound levels?

CYP3A4 inducers (e.g., phenytoin) accelerate topotecan metabolism, potentially altering this compound exposure. A case study reported a 2.5-fold increase in metabolite AUC when co-administered with phenytoin, highlighting the need for therapeutic drug monitoring in polypharmacy scenarios .

Q. What methodological challenges arise when isolating this compound for in vitro studies?

The metabolite’s instability at neutral pH complicates isolation. Researchers must use acidified buffers (pH ≤ 4) to stabilize the lactone form and validate recovery rates using isotopically labeled internal standards. Cross-reactivity with topotecan in immunoassays further necessitates chromatographic separation .

Methodological Guidance

- Data Interpretation : Always normalize metabolite concentrations to parent drug levels to assess clinical relevance. For example, this compound’s AUC ratio to topotecan is ~3%, suggesting limited therapeutic impact .

- Statistical Considerations : Use non-compartmental analysis for pharmacokinetic parameters and mixed-effects models to account for inter-individual variability in renal/hepatic function .

- Reporting Standards : Follow ICH guidelines for preclinical data, including detailed descriptions of analytical validation (e.g., sensitivity, precision) and metabolite stability under experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.